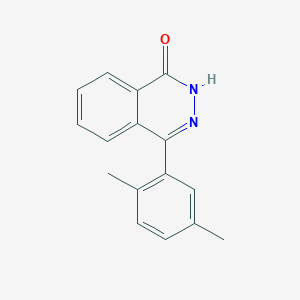
4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one is a member of the phthalazinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects across various fields, including oncology, antimicrobial therapy, and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its phthalazinone core, which is known for its ability to interact with biological targets. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity and may influence its biological activity.
Antitumor Activity
Phthalazinone derivatives, including this compound, have been studied for their antitumor properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- PARP Inhibition : Compounds in this class have shown promise as PARP inhibitors, which are critical in cancer therapy due to their role in DNA repair mechanisms. For instance, a derivative exhibited an IC50 value of 0.77 μM against human PARP-1 .
- Cell Cycle Arrest : Studies have demonstrated that certain derivatives induce G1 phase cell cycle arrest in breast cancer cell lines (e.g., MCF-7), suggesting their potential as anti-cancer agents .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus anthracis. Structure-activity relationship (SAR) studies highlighted that modifications on the benzothiazole ring can enhance antibacterial potency .
- Mechanism of Action : The binding interactions with bacterial dihydrofolate reductase (DHFR) were elucidated, indicating that the phthalazine moiety plays a critical role in targeting bacterial enzymes over human counterparts .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a phthalazinone derivative on triple-negative breast cancer (TNBC) cells. The compound demonstrated:
- Inhibition of Cell Proliferation : Significant reduction in cell viability was observed at concentrations as low as 0.3 μM.
- Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptotic cells upon treatment with the compound .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy:
- Minimum Inhibitory Concentrations (MIC) were determined for various derivatives against clinical isolates of bacteria. The results indicated that modifications to the phthalazinone structure significantly affected the MIC values, with some derivatives showing superior activity compared to standard antibiotics .
Research Findings Summary
The following table summarizes key findings from recent studies on this compound and its derivatives:
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-10-7-8-11(2)14(9-10)15-12-5-3-4-6-13(12)16(19)18-17-15/h3-9H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZYUCXEOLWBLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357413 |
Source


|
| Record name | 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93517-76-1 |
Source


|
| Record name | 4-(2,5-Dimethylphenyl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














